JAK1 Selectivity: >1000-Fold Window Versus JAK2, JAK3, and TYK2
Londamocitinib demonstrates an IC50 of 0.54 nM against JAK1 in biochemical assays, with reported >1000-fold selectivity over JAK2, JAK3, and TYK2 . In contrast, itacitinib, a commonly used JAK1 probe compound, exhibits an IC50 of 3.2 nM against JAK1 with only 22-fold selectivity over JAK2 (IC50 = 71.6 nM), >600-fold over JAK3, and 256-fold over TYK2 [1]. This represents a selectivity differential exceeding 45-fold for the JAK2 window specifically—a critical distinction, as JAK2 inhibition is associated with erythropoietin and thrombopoietin signaling interference, potentially confounding in vivo inflammatory readouts.
| Evidence Dimension | JAK1 biochemical potency and selectivity window over JAK2 |
|---|---|
| Target Compound Data | JAK1 IC50 = 0.54 nM; JAK2 selectivity >1000-fold |
| Comparator Or Baseline | Itacitinib: JAK1 IC50 = 3.2 nM; JAK2 selectivity = 22-fold |
| Quantified Difference | JAK1 potency: 5.9× more potent; JAK2 selectivity window: >45× greater |
| Conditions | Biochemical kinase inhibition assays (ATP-competitive format) |
Why This Matters
For in vivo inflammatory disease modeling, a >1000-fold selectivity window reduces the likelihood that observed efficacy derives from JAK2 inhibition, enabling cleaner interpretation of JAK1-dependent pharmacology.
- [1] Chemical Probes Portal. (2025). ITACITINIB: Inhibitor of JAK1. SERP Review Status. View Source
